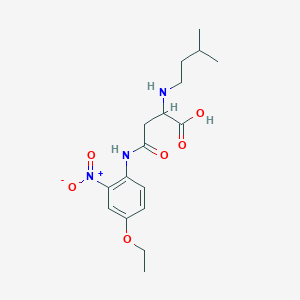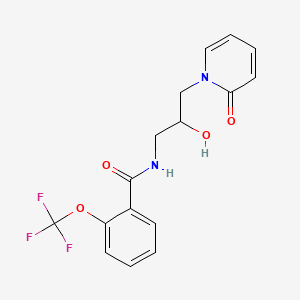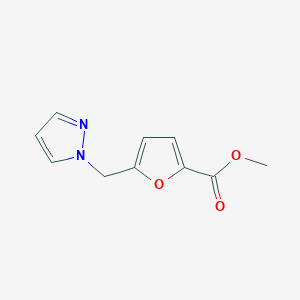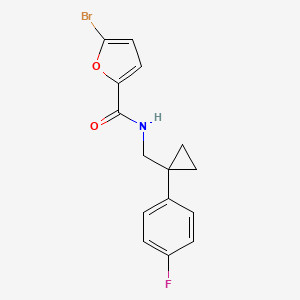![molecular formula C17H17FN4O4S B2918715 2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251704-94-5](/img/structure/B2918715.png)
2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings. It belongs to the class of [1,2,4]triazolo[4,3-a]pyridines , which are known for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridine core, a common feature in many biologically active compounds . The fluorobenzyl and morpholinosulfonyl groups are likely to influence the compound’s properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The [1,2,4]triazolo[4,3-a]pyridine core, fluorobenzyl group, and morpholinosulfonyl group could all potentially participate in reactions .科学的研究の応用
Antimicrobial Applications
Triazole compounds exhibit broad biological activities, including antimicrobial properties. They can form a variety of non-covalent bonds with enzymes and receptors, which allows them to act against a spectrum of microbial pathogens . The specific structure of the compound could potentially be explored for its efficacy against bacteria, fungi, and other microorganisms.
Anticancer Activity
The unique structure of triazoles facilitates their interaction with biological systems, making them candidates for anticancer drug development . Research into the specific interactions and mechanisms of action of this compound could lead to new therapeutic options for cancer treatment.
Antiviral Uses
Triazoles and their derivatives have been used in the treatment of viral infections. For example, Ribavirin, a broad-spectrum antiviral drug, contains a triazole ring . Investigating the antiviral capabilities of 2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one could contribute to the development of new antiviral medications.
Agrochemical Research
The triazole ring is significant in agrochemistry due to its role in plant growth regulation and fungicidal properties . This compound could be studied for its potential use in enhancing crop protection and yield.
Material Chemistry
In material chemistry, triazoles are known for their application in creating advanced materials with specific properties . The subject compound might be useful in synthesizing new materials with desirable characteristics such as thermal stability or conductivity.
Analgesic and Anti-inflammatory Properties
Triazoles have been reported to possess analgesic and anti-inflammatory activities . The compound could be analyzed for its potential use in pain management and inflammation control.
Anticonvulsant Effects
Some triazole derivatives are known for their anticonvulsant effects, which could be beneficial in treating seizure disorders . Further research into the compound’s efficacy in this area could lead to new treatments for epilepsy and related conditions.
Antidepressant and Anxiolytic Potential
The structural flexibility of triazoles allows for their use in psychiatric medication. Compounds like trazodone and nefazodone, which contain a triazole moiety, are used as antidepressants . Exploring the compound’s potential in this field could help in developing new therapies for depression and anxiety disorders.
特性
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQSIEHFOIWGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2918637.png)
![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)

![N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2918643.png)
![N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)

![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)

![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)
![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)